molecular formula C23H21FN4OS B2451982 1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE CAS No. 852133-85-8

1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE

Cat. No.: B2451982
CAS No.: 852133-85-8
M. Wt: 420.51
InChI Key: ZTZBNDVJPDACKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylimidazo group, a thiazolyl group, and a phenylpiperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. These groups can participate in various types of bonding and interactions, which can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone could potentially participate in a variety of chemical reactions, depending on the conditions. The presence of several functional groups provides multiple sites for reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Spectral Analysis :Compounds closely related to (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone have been synthesized and characterized. Shahana and Yardily (2020) focused on synthesizing novel compounds and characterizing them through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and vibrational spectra interpretation were conducted through density functional theory calculations. This comprehensive analysis sheds light on the structural changes in the molecule due to electron withdrawing group substitution, provides insights into the thermodynamic stability and reactivity of the compounds, and assists in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Biological Evaluation and Antimicrobial Activity

Anticancer and Antimicrobial Agents :A study by Naik, Mahanthesha, and Suresh (2022) explored the synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, showcasing their potential as anti-cancer and antimicrobial agents. The compounds demonstrated significant cytotoxicity activity against the MCF-7 cell line, with certain compounds displaying potent antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022).

Antitumor Activity :Bhole and Bhusari (2011) synthesized compounds including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and assessed their antitumor activity. These compounds demonstrated inhibitory effects on a wide range of cancer cell lines, notably on leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN), highlighting their potential in cancer treatment (Bhole & Bhusari, 2011).

Synthesis and Screening for Biological Activity

Fluoro Substituted Pyrazolyl Benzoxazoles :Jadhav, Nikumbh, and Karale (2015) synthesized a series of fluoro-substituted compounds and screened them for biological activity. The study highlights the potential of these synthesized compounds in various biological applications (Jadhav, Nikumbh, & Karale, 2015).

Computational and Spectroscopic Analysis

DFT Approach :Rajaraman et al. (2015) synthesized and characterized compounds using FT-IR, NMR, and elemental analysis. The study employed the density functional theory (DFT) method for ground-state molecular geometry and vibrational frequency calculations. The research provides a comprehensive analysis of the stability, charge delocalization, HOMO-LUMO energies, molecular electrostatic potential, and thermodynamic parameters, offering a deep understanding of the molecular properties and interactions (Rajaraman et al., 2015).

Future Directions

Future research could focus on elucidating the synthesis, mechanism of action, and biological activity of this compound. This could potentially lead to the development of new drugs or therapies .

Properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-16-21(22(29)27-13-11-26(12-14-27)19-5-3-2-4-6-19)30-23-25-20(15-28(16)23)17-7-9-18(24)10-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBNDVJPDACKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.